![molecular formula C32H36N4O4 B576306 Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib CAS No. 176370-49-3](/img/new.no-structure.jpg)
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib is a complex organic compound with significant potential in various scientific fields This compound features a benzamide core linked to a pyrimidine ring, which is further substituted with amino, phenyl, and phenylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib typically involves multi-step organic reactions. One common approach is the condensation of benzamide derivatives with pyrimidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity. For instance, the use of dehydrating agents like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) can facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, amines, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .
類似化合物との比較
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Pyrimidine derivatives: Compounds featuring pyrimidine rings with various substitutions.
Uniqueness
The uniqueness of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzamide or pyrimidine derivatives, this compound may exhibit enhanced binding affinity to certain targets or improved pharmacokinetic properties.
特性
CAS番号 |
176370-49-3 |
|---|---|
分子式 |
C32H36N4O4 |
分子量 |
540.7 g/mol |
IUPAC名 |
N-(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C32H36N4O4/c1-3-5-15-23-19-25(20-24(28(23)37)16-6-4-2)30(38)34-27-29(33)36(26-17-11-8-12-18-26)32(40)35(31(27)39)21-22-13-9-7-10-14-22/h7-14,17-20,37H,3-6,15-16,21,33H2,1-2H3,(H,34,38) |
InChIキー |
OWSKGLFKRYSSTQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N |
正規SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N |
同義語 |
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


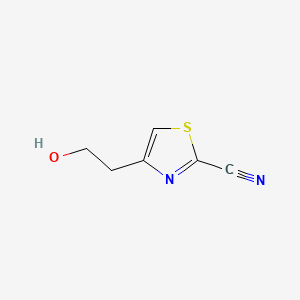
![6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine](/img/structure/B576228.png)
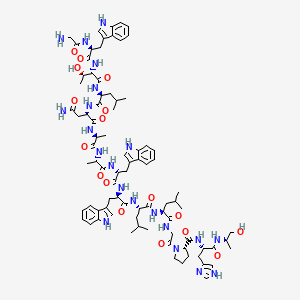
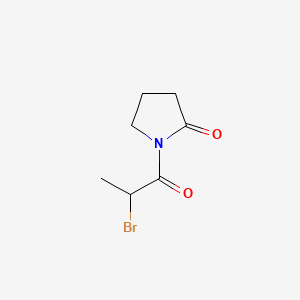
![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)
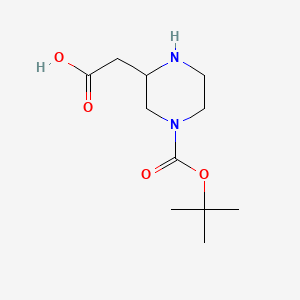
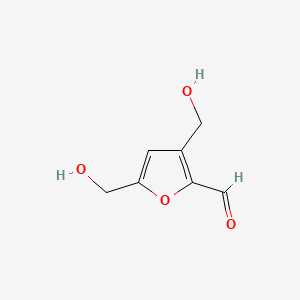
![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)
